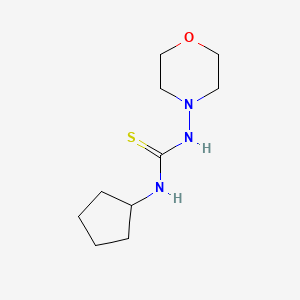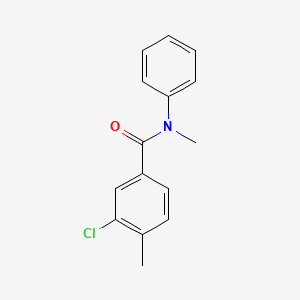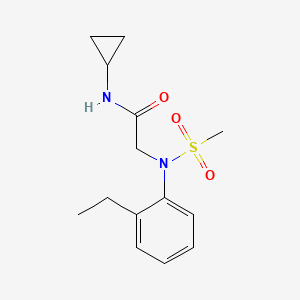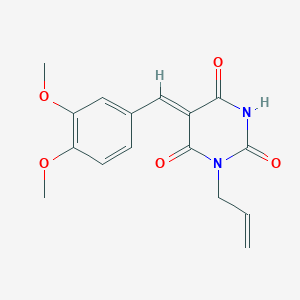
N-cyclopentyl-N'-4-morpholinylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N'-4-morpholinylthiourea, also known as CPMT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPMT is a thiourea derivative that has been extensively studied for its unique properties and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-N'-4-morpholinylthiourea is not fully understood. However, it is believed that N-cyclopentyl-N'-4-morpholinylthiourea exerts its effects by inhibiting the activity of certain enzymes or proteins. For example, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-4-morpholinylthiourea has been shown to have various biochemical and physiological effects. For example, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-cyclopentyl-N'-4-morpholinylthiourea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclopentyl-N'-4-morpholinylthiourea is its high yield and purity, which makes it easy to obtain for laboratory experiments. Additionally, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to have low toxicity, which makes it safe for use in laboratory experiments. However, one limitation of N-cyclopentyl-N'-4-morpholinylthiourea is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many future directions for research on N-cyclopentyl-N'-4-morpholinylthiourea. One potential direction is to study the potential use of N-cyclopentyl-N'-4-morpholinylthiourea as an anti-tumor agent in vivo. Another potential direction is to study the potential use of N-cyclopentyl-N'-4-morpholinylthiourea as a plant growth regulator or herbicide. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopentyl-N'-4-morpholinylthiourea and its potential applications in various fields.
Conclusion:
In conclusion, N-cyclopentyl-N'-4-morpholinylthiourea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. N-cyclopentyl-N'-4-morpholinylthiourea has been extensively studied for its unique properties and potential therapeutic benefits. This paper has provided an overview of N-cyclopentyl-N'-4-morpholinylthiourea, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research. Further research on N-cyclopentyl-N'-4-morpholinylthiourea is needed to fully understand its potential applications and benefits.
Métodos De Síntesis
The synthesis of N-cyclopentyl-N'-4-morpholinylthiourea involves the reaction of morpholine with cyclopentyl isothiocyanate in the presence of a base. The reaction yields N-cyclopentyl-N'-4-morpholinylthiourea as a white crystalline solid with a high yield. The purity of N-cyclopentyl-N'-4-morpholinylthiourea can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N'-4-morpholinylthiourea has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to have potential as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. In agriculture, N-cyclopentyl-N'-4-morpholinylthiourea has been studied for its potential use as a plant growth regulator and herbicide. In environmental science, N-cyclopentyl-N'-4-morpholinylthiourea has been studied for its potential use as a water treatment agent.
Propiedades
IUPAC Name |
1-cyclopentyl-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3OS/c15-10(11-9-3-1-2-4-9)12-13-5-7-14-8-6-13/h9H,1-8H2,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOFGZGOBFOZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-morpholin-4-ylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)



![1-(3,4-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5809673.png)
![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5809682.png)
![5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5809698.png)


![N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)
![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)
